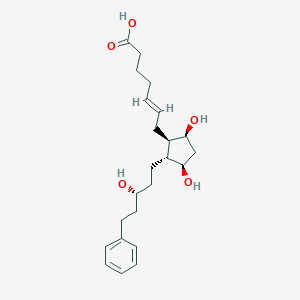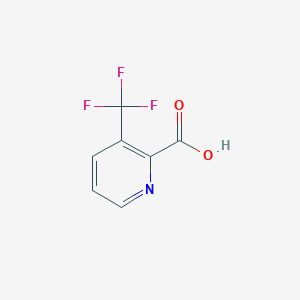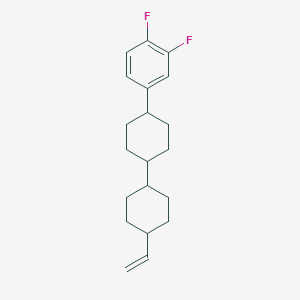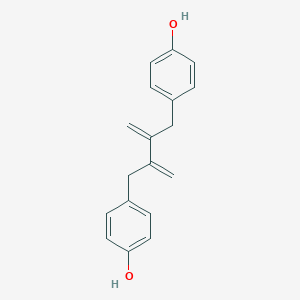
Anolignan B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anolignan B is a chemical compound with the formula C₁₈H₁₈O₂ . It is a type of lignan, a class of compounds found in plants . Anolignan B is specifically found in the ground stems of Anogeissus acuminata .
Molecular Structure Analysis
Anolignan B consists of buta-1,3-diene substituted by 4-hydroxybenzyl groups at positions 2 and 3 . The molecule contains a total of 38 atoms, including 18 Hydrogen atoms, 18 Carbon atoms, and 2 Oxygen atoms .Physical And Chemical Properties Analysis
Anolignan B has a molecular mass of 266.334 Da . It has a density of 1.1±0.1 g/cm³, a boiling point of 468.4±35.0 °C at 760 mmHg, and a flash point of 221.9±20.5 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Antibacterial and Anti-inflammatory Activities
Anolignan B, isolated from the roots of Terminalia sericea, has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It also exhibited anti-inflammatory properties, inhibiting the cyclooxygenase enzymes COX-1 and COX-2. Notably, anolignan B did not demonstrate any potential mutagenic effects in the Ames test (Eldeen, Elgorashi, Mulholland, & van Staden, 2006).
Anticancer Potential
Anolignan B, along with other compounds from Terminalia bellerica, has been identified as a potential inhibitor of estrogen receptor alpha (ER-α), which is implicated in breast cancer. This compound demonstrated the highest docking score towards ER-α in an in silico study, suggesting its potential as a selective inhibitor in breast cancer treatment (Chakrabarty, 2017).
Synthesis Methods
Research on anolignan B includes the development of synthesis methods, such as using ruthenium-catalyzed cross-enyne metathesis. This method was instrumental in constructing the 1,3-diene moieties of anolignan A and B, demonstrating the feasibility of producing these compounds in a laboratory setting (Mori, Tonogaki, & Nishiguchi, 2002).
Propiedades
Número CAS |
158081-98-2 |
|---|---|
Nombre del producto |
Anolignan B |
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
4-[3-[(4-hydroxyphenyl)methyl]-2-methylidenebut-3-enyl]phenol |
InChI |
InChI=1S/C18H18O2/c1-13(11-15-3-7-17(19)8-4-15)14(2)12-16-5-9-18(20)10-6-16/h3-10,19-20H,1-2,11-12H2 |
Clave InChI |
VVKZAZVVUAFFGF-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |
SMILES canónico |
C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |
Otros números CAS |
158081-98-2 |
Sinónimos |
2,3-bis-(4-hydroxybenzyl)-1,3-butadiene anolignan B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



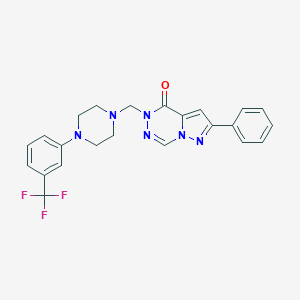
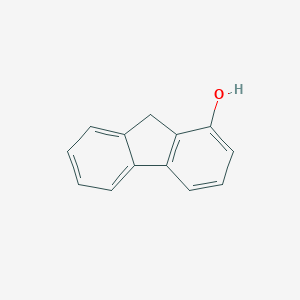
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
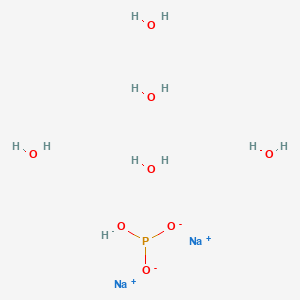
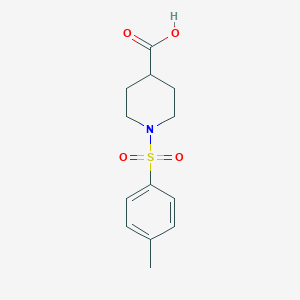
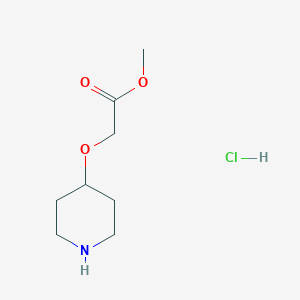
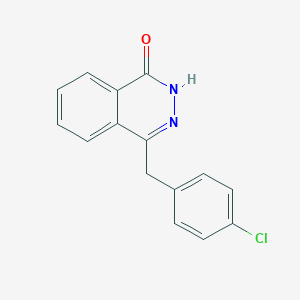
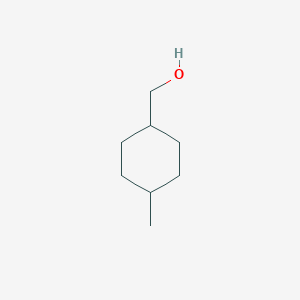
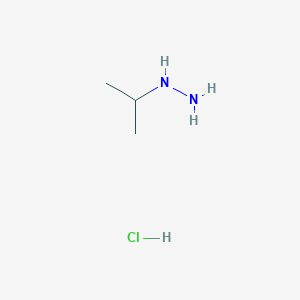

![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
